molecular formula C15H13NO2 B15461512 4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-62-1

4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B15461512
CAS No.: 61184-62-1
M. Wt: 239.27 g/mol
InChI Key: PYBDUNWOFLXRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 19621-24-0) is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound belongs to the class of 4,5-dihydrooxazoles, also known as 2-oxazolines, which are five-membered heterocyclic rings of significant interest in medicinal chemistry . Researchers value this core structure for its potential as a building block in developing new therapeutic agents. Recent scientific investigations highlight the promise of 4,5-dihydrooxazole derivatives in antifungal research. Studies have shown that novel compounds containing this scaffold exhibit promising in vitro activity against various Candida species, including multi-drug-resistant strains like C. auris . The research value of this structural motif is linked to its potential to inhibit the fungal enzyme lanosterol 14α demethylase (CYP51) . This enzyme is a crucial target in antifungal drug discovery, as it catalyzes a key step in the synthesis of ergosterol, an essential component of the fungal cell membrane . Inhibition of CYP51 disrupts membrane integrity, making it an effective strategy for combating fungal infections. Beyond antimicrobial applications, the 2-oxazoline scaffold is recognized for its broad utility in organic synthesis and drug discovery, with reported activities including anticancer, anti-inflammatory, and antiviral properties . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

61184-62-1

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4,5-diphenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C15H13NO2/c17-15(13-9-5-2-6-10-13)14(11-16-18-15)12-7-3-1-4-8-12/h1-11,14,17H

InChI Key

PYBDUNWOFLXRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=NOC2(C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol with structurally related dihydroisoxazole derivatives, emphasizing substituent effects, molecular properties, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol Phenyl (4,5), hydroxyl (5) C₁₆H₁₃NO₂* 251.28* Hypothesized pharmaceutical use [12], [15]
5,5-Diphenyl-4,5-dihydroisoxazole-3-carboxylic acid Phenyl (5,5), carboxylic acid (3) C₁₇H₁₃NO₃ 279.29 Drug synthesis intermediate [12]
Isoxadifen-ethyl Phenyl (5,5), ethyl ester (3) C₁₈H₁₇NO₃ 295.33 Herbicide safener [15]
5-tert-Butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol tert-Butyl (5), phenyl (3), hydroxyl (5) C₁₃H₁₇NO₂ 219.28 Research chemical (limited availability) [10]
5-Trichloromethyl-4,5-dihydro-5-isoxazolol Trichloromethyl (5), hydroxyl (5) C₄H₄Cl₃NO₂ 204.44 High reactivity, agrochemical potential [17]
HAB-439/(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid Phenyl (3), phosphonic acid (5) C₉H₁₀NO₄P 227.15 Immunostimulatory, aminopeptidase B inhibition [11]

Structural and Functional Insights

  • Phenyl vs. Alkyl Substituents :
    • Phenyl groups enhance aromatic stacking and stability, as seen in 5,5-diphenyl derivatives used in herbicide safeners .
    • Alkyl substituents (e.g., tert-butyl in 5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol) reduce molecular weight and may improve solubility .
  • Functional Group Effects: Carboxylic acid (C₁₇H₁₃NO₃) and ester (C₁₈H₁₇NO₃) groups broaden applications from drug intermediates to agrochemicals . Phosphonic acid (C₉H₁₀NO₄P) introduces polarity, enabling immunostimulatory activity . Trichloromethyl groups (C₄H₄Cl₃NO₂) increase electrophilicity, favoring reactivity in agrochemicals .

Physical Properties

  • Crystal Structures: 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol crystallizes in a monoclinic system (space group P2₁/c, a = 10.2200 Å, b = 14.2289 Å, c = 10.2474 Å) . No crystal data is reported for 4,5-diphenyl derivatives, but structural analogs suggest similar packing influenced by phenyl stacking.

Q & A

Q. What are the common synthetic routes for 4,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves a three-step process starting from (S)-(+)-2-phenylglycinol, including cyclization and stereochemical control. Key steps include:

  • Cyclization : Reaction of substituted propenones with hydroxylamine derivatives under basic conditions (e.g., K₂CO₃ in MeOH/H₂O) to form the oxazole ring .
  • Stereochemical control : Use of chiral auxiliaries or enantiomerically pure starting materials to minimize racemization. For example, (S)-configured precursors yield >99% enantiomeric excess (ee) when reaction temperatures are maintained below 25°C .
  • Purification : Column chromatography (60–120 mesh silica) and recrystallization from ethyl acetate/hexane mixtures improve purity (>99%) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the hydroxyl proton (OH) appears as a broad singlet at δ ~5.5 ppm in CDCl₃ .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 10.2200 Å, b = 14.2289 Å) resolve stereochemistry and hydrogen-bonding networks. SHELX software refines data to R < 0.05 .
  • Polarimetry : Specific rotation values ([α]ᴅ) verify enantiopurity, with deviations <0.5° indicating minimal racemization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen-bonding patterns?

Discrepancies in dihedral angles (e.g., 15.51° vs. theoretical 10–20°) arise from torsional strain or crystal packing effects. Strategies include:

  • Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify strain-induced deviations .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) contributing to lattice stability. For example, hydrogen bonds with D···A distances of 2.93 Å stabilize [001] chains .
  • Molecular dynamics simulations : Assess thermal motion (ADPs) to refine displacement parameters (Uiso) and validate anisotropic thermal ellipsoids .

Q. What experimental designs mitigate racemization during functionalization of the oxazole ring?

Racemization occurs via keto-enol tautomerism or acid/base catalysis. Mitigation approaches:

  • Low-temperature functionalization : Perform alkylation/acylation at −20°C to suppress proton exchange .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the hydroxyl moiety during reactions .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer .

Q. How do substituents on the phenyl rings influence bioactivity, and what assays are suitable for structure-activity relationship (SAR) studies?

  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antiviral activity by increasing electrophilicity. Assays include:
    • HIV protease inhibition : IC₅₀ values measured via fluorescence resonance energy transfer (FRET) .
    • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Hydrophobic substituents (e.g., methyl, benzofuran) improve blood-brain barrier penetration, quantified via logP (XlogP ~4.3) .

Q. What strategies address low yields in multi-step syntheses of derivatives, such as 4,5-diphenyl-4,5-dihydroisoxazole-3-carboxamide?

  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer, increasing yields from 70% to 94% .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • Catalytic systems : Palladium nanoparticles (Pd NPs) or organocatalysts (e.g., proline) reduce side reactions in cross-coupling steps .

Methodological Challenges and Solutions

Q. How can researchers resolve conflicting crystallographic data between independent studies?

Contradictions in unit cell parameters or space groups (P2₁/c vs. P2₁) arise from:

  • Polymorphism : Screen crystallization solvents (e.g., DMF vs. EtOH) to isolate stable forms .
  • Twinned crystals : Use PLATON’s TWINABS to refine data and deconvolute overlapping reflections .
  • High-resolution synchrotron data : Collect data at λ = 0.7 Å to resolve ambiguities in hydrogen atom positions .

Q. What are the limitations of current biological activity studies, and how can they be improved?

  • Low solubility : Formulate derivatives as PEGylated nanoparticles to enhance bioavailability .
  • Off-target effects : Use CRISPR-Cas9 gene editing to create isogenic cell lines for specificity testing .
  • Metabolic instability : Introduce deuterium at labile positions (C–H → C–D) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.